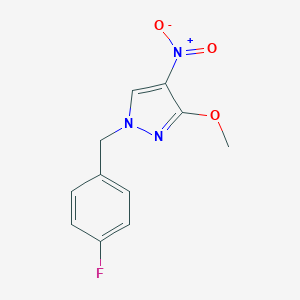![molecular formula C10H9F3N2O B495128 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol CAS No. 116040-98-3](/img/structure/B495128.png)
2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol” is a complex organic molecule. It contains a benzimidazole ring, which is a fused benzene and imidazole ring, with a trifluoromethyl group (-CF3) attached to it . The trifluoromethyl group is a functional group that has the formula -CF3 . This group is often used in pharmaceuticals and drugs due to its significant electronegativity .
Wissenschaftliche Forschungsanwendungen
Biological and Electrochemical Activity
A comprehensive review of the chemistry and properties of compounds related to 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol, specifically focusing on 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and its analogs, has been conducted. This review encompasses the synthesis, properties, and various applications of these compounds, including their spectroscopic properties, structures, magnetic properties, and notably their biological and electrochemical activities. Such studies pave the way for identifying new avenues of research and potential applications in scientific fields (Boča, Jameson, & Linert, 2011).
DNA Binding and Fluorescent Staining
The benzimidazole derivative Hoechst 33258 and its analogs, known for their strong binding to the minor groove of double-stranded B-DNA, demonstrate the versatility of benzimidazole compounds in biological applications. These derivatives have been extensively used for fluorescent DNA staining, providing invaluable tools for cell biology research, including chromosome and nuclear staining, and analysis of nuclear DNA content. Their role extends to radioprotectors and topoisomerase inhibitors, highlighting the broad utility of benzimidazole derivatives in medicinal and biological research (Issar & Kakkar, 2013).
Chemical Synthesis and Therapeutic Potential
Benzimidazole derivatives, including those structurally related to 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol, have been highlighted for their therapeutic potential. These compounds exhibit a wide range of biological activities, making them attractive scaffolds for the development of new therapeutic agents. The synthesis and diverse pharmacological properties of benzimidazole derivatives, ranging from antimicrobial to anticancer activities, underscore their significance in drug discovery and development (Babbar, Swikriti, & Arora, 2020).
Optoelectronic Materials
Research into quinazolines, closely related to benzimidazole derivatives, has expanded into the field of optoelectronics. The incorporation of benzimidazole and related compounds into π-extended conjugated systems has been recognized for its value in creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. This highlights the potential of benzimidazole derivatives in contributing to advancements in optoelectronic technologies (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Eigenschaften
IUPAC Name |
2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c11-10(12,13)9-14-7-3-1-2-4-8(7)15(9)5-6-16/h1-4,16H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDGCKQTFGITHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCO)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20972119 |
Source


|
| Record name | 2-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol | |
CAS RN |
5667-88-9 |
Source


|
| Record name | 2-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-[(4-Chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B495068.png)
